2,4,4-Trimethylcyclohexanone
Overview
Description
2,4,4-Trimethylcyclohexanone is a cyclic ketone with the molecular formula C9H16O. It is a colorless liquid with a characteristic odor and is commonly used in the chemical industry as a solvent, intermediate, and reagent . The compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylcyclohexanone can be synthesized through several methods. One common method involves the selective hydrogenation of isophorone. This process typically uses a catalyst such as RANEY® nickel in the presence of tetrahydrofuran as a solvent. The reaction conditions include a hydrogen pressure of 2.0 MPa and a temperature of around 100°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of isophorone in a series of reactors. This method ensures high yield and purity of the final product. The use of noble metal catalysts such as palladium or platinum can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,4,4-Trimethylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of lacquers, varnishes, paints, and vinyl resins
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which are crucial in many chemical and biological processes .
Comparison with Similar Compounds
Cyclohexanone: A simpler cyclic ketone with similar chemical properties but lacks the methyl groups at positions 2 and 4.
2,2,4-Trimethylpentane: An isomer with a different ring structure and chemical behavior.
3,3,5-Trimethylcyclohexanone: Another isomer with different methyl group positions, leading to variations in reactivity and applications
Uniqueness: 2,4,4-Trimethylcyclohexanone is unique due to its specific methyl group positions, which influence its reactivity and stability. This structural arrangement makes it particularly useful in selective hydrogenation reactions and as an intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2,4,4-trimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEANOXXXGPLTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870948 | |
Record name | Cyclohexanone, 2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230-70-8 | |
Record name | 2,4,4-Trimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2230-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2,4,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,4-trimethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2,4,4-trimethylcyclohexanone moiety in the newly discovered compound?
A: While the research paper primarily focuses on the isolation and structural characterization of novel brominated sesquiterpenes from the red alga Laurencia obtusa, it does not delve into the specific properties or functions of the this compound moiety itself. [] The presence of this structural feature within the larger molecule contributes to its overall characteristics, but the study does not isolate the effects or properties of this specific moiety. Further research would be needed to explore its individual significance.
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